N,N'-bis(2-bromoethyl)-1,3-propanediamine
Description
N,N'-bis(2-bromoethyl)-1,3-propanediamine is a brominated alkyl diamine featuring a central 1,3-propanediamine backbone with two 2-bromoethyl substituents on the terminal nitrogen atoms. This compound is structurally related to polyamines such as spermidine and spermine but differs in its halogenated substituents, which confer unique reactivity. The bromine atoms act as leaving groups, making it a precursor for alkylation reactions in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
N,N'-bis(2-bromoethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Br2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJTHPHVDODHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)CNCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method for preparing N,N’-bis(2-bromoethyl)-1,3-propanediamine involves the direct bromination of 1,3-propanediamine using 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction typically proceeds under reflux conditions to ensure complete substitution.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction where an acyl chloride reacts with N,N’-bis(2-bromoethyl)amine.
Industrial Production Methods: Industrial production of N,N’-bis(2-bromoethyl)-1,3-propanediamine often employs large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-bis(2-bromoethyl)-1,3-propanediamine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation can lead to the formation of corresponding amides or nitriles.
Scientific Research Applications
Chemistry: N,N’-bis(2-bromoethyl)-1,3-propanediamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocycles and polymers.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antineoplastic agent. It has been studied for its ability to form DNA crosslinks, which can inhibit the proliferation of cancer cells .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of flame retardants, plasticizers, and other industrial additives.
Mechanism of Action
The mechanism of action of N,N’-bis(2-bromoethyl)-1,3-propanediamine involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the crosslinking of DNA strands, thereby inhibiting DNA replication and transcription. The compound targets cellular reductases, which facilitate its activation under hypoxic conditions commonly found in tumor tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-bis(2-aminoethyl)-1,3-propanediamine
- Structure: Substituted with aminoethyl groups instead of bromoethyl.
- Reactivity : The primary amines enable coordination with metal ions (e.g., Fe(II), Cu(II)) and participation in Schiff base formation. It is widely used in polymer synthesis (e.g., acid-degradable PEG-PAK micelles) and as a ligand for spin-crossover complexes .
- Biological Activity: Less potent than aminopropyl analogs in NMDA receptor modulation due to shorter alkyl chains and reduced basicity .
N,N'-bis(3-aminopropyl)-1,3-propanediamine
- Structure: Features longer aminopropyl chains.
- Reactivity : Forms stable complexes with lanthanides and transition metals (e.g., Mn(III), Gd(III)) for magnetic and catalytic applications .
- Biological Activity: Exhibits higher potency in enhancing NMDA receptor binding compared to aminoethyl derivatives, attributed to increased chain length and stronger electrostatic interactions .
N,N'-bis(salicylidene)-1,3-propanediamine
- Structure : A Schiff base ligand with salicylaldehyde-derived substituents.
- Reactivity : Coordinates with metals (e.g., V(IV), Cu(II)) to form complexes with urease inhibitory activity. The Mn(II)-SALPD complex showed 99% inhibition of jack bean urease .
- Applications : Used in sensors (e.g., hydroxychloroquine detection via SAM-modified electrodes) and heterometallic coordination polymers .
N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine
- Structure : A hydroxylated Schiff base variant with methyl groups.
- Reactivity : Forms enantiopure complexes with Dy(III) and Tb(III), displaying unique magnetic properties. The hydroxy group enhances stability in aqueous media .
Key Comparative Data
Mechanistic and Functional Insights
- Halogen vs. Amine Reactivity: Bromoethyl groups favor nucleophilic substitution (e.g., in polymer crosslinking), whereas aminoethyl/aminopropyl groups enable metal coordination and hydrogen bonding .
- Chain Length Effects: Longer alkyl chains (e.g., aminopropyl) enhance biological activity by improving membrane permeability and receptor binding .
- Schiff Base vs. Alkyl Diamines : Schiff base derivatives excel in metal coordination and catalysis, while alkyl diamines are preferred in polymer and drug delivery systems .
Q & A
Q. What are the optimal synthetic routes for N,N'-bis(2-bromoethyl)-1,3-propanediamine, and how can reaction conditions be controlled to minimize by-products?
Methodological Answer: The compound can be synthesized via alkylation of 1,3-propanediamine with 2-bromoethyl bromide. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilicity .
- Stoichiometry : A 2:1 molar ratio of 2-bromoethyl bromide to 1,3-propanediamine ensures complete alkylation.
- Temperature : Maintain 50–70°C to balance reactivity and side-product formation .
- Purification : Use vacuum distillation or column chromatography to isolate the product. By-product mitigation: Excess amine or controlled pH (neutral to slightly basic) reduces cross-linking.
| Reaction Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | >70% yield |
| Solvent | Ethanol | Reduced side-reactions |
| Reaction Time | 7–12 hours | Complete conversion |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- Peaks at δ 3.4–3.6 ppm (CH₂Br) and δ 2.6–2.8 ppm (NCH₂) confirm alkylation .
- Integration ratios distinguish terminal vs. central protons.
- IR Spectroscopy :
- Absence of NH₂ stretches (3300–3400 cm⁻¹) confirms alkylation completion.
- C-Br stretches appear at 500–600 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peak at m/z 294 [M+H]⁺ (calculated for C₉H₁₈Br₂N₂).
Q. What safety precautions are critical when handling this compound due to its alkylating properties?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of volatile bromides .
- Deactivation : Quench residual bromides with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination geometry?
Methodological Answer: The compound acts as a tetradentate ligand , coordinating via two amine and two bromoethyl groups. Key factors:
- Metal ion size : Smaller ions (e.g., Cu²⁺) favor square-planar geometry, while larger ions (e.g., Cd²⁺) adopt octahedral structures .
- Counterion effects : Acetate or nitrate ions influence stability constants (log K ≈ 8–12) .
- Solvent polarity : Polar solvents stabilize charged complexes via solvation .
| Metal Complex | Geometry | Application |
|---|---|---|
| Cd(II) | Octahedral | Antimicrobial activity |
| Cu(II) | Square-planar | Catalytic oxidation |
Q. What strategies can resolve contradictions in reported stability constants of metal complexes derived from this compound across different studies?
Methodological Answer: Discrepancies arise from variations in:
- Ionic strength : Use constant ionic media (e.g., 0.1 M KCl) for comparability .
- pH measurement : Calibrate electrodes with NIST-traceable buffers.
- Competing ligands : Purify reagents to remove trace amines or halides . Example: A study reporting log K = 10.5 (pH 7.0) vs. log K = 9.2 (pH 6.5) may reflect protonation state differences.
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Software : Use Gaussian or ORCA for DFT calculations.
- Parameters :
- Optimize geometry at B3LYP/6-31G* level.
- Calculate Fukui indices to identify electrophilic sites (C-Br bonds) .
Tables for Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
